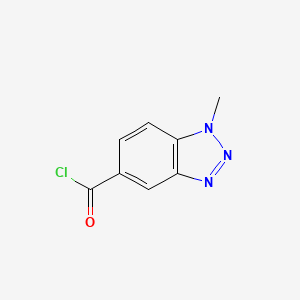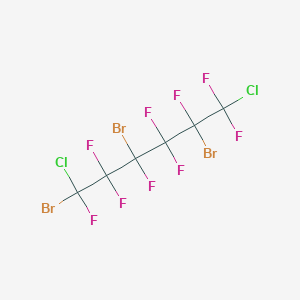
1,3,5-Tribromo-1,6-dichlorononafluorohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tribromo-1,6-dichlorononafluorohexane: is a halogenated organic compound with the molecular formula C6Br3Cl2F9 and a molecular weight of 553.67 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it highly halogenated and potentially useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-1,6-dichlorononafluorohexane typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of a perfluorinated hexane derivative. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the halogenation reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization is essential to isolate the desired product from the reaction mixture.
化学反应分析
Types of Reactions
1,3,5-Tribromo-1,6-dichlorononafluorohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, although this is less common due to the stability of the halogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of partially or fully dehalogenated products.
Oxidation: Formation of oxidized derivatives, though less common.
科学研究应用
1,3,5-Tribromo-1,6-dichlorononafluorohexane has several applications in scientific research, including:
Proteomics Research: Used as a reagent in the study of protein structures and functions.
Material Science: Utilized in the synthesis of advanced materials with unique properties due to its high halogen content.
Environmental Studies: Investigated for its environmental impact and behavior due to its persistence and potential bioaccumulation.
作用机制
The mechanism of action of 1,3,5-Tribromo-1,6-dichlorononafluorohexane involves its interaction with various molecular targets. The halogen atoms can form halogen bonds with electron-rich sites on biomolecules, affecting their structure and function. The compound’s high electronegativity and steric hindrance can disrupt normal biochemical pathways, leading to its effects on biological systems .
相似化合物的比较
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Another highly halogenated compound with different halogen atoms (fluorine and iodine) and a benzene ring structure.
1,3-Dibromotetrafluorobenzene: A compound with fewer halogen atoms and a simpler structure.
Uniqueness
1,3,5-Tribromo-1,6-dichlorononafluorohexane is unique due to its combination of bromine, chlorine, and fluorine atoms on a hexane backbone. This specific arrangement of halogens imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
1,3,5-tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3Cl2F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQQFAGKHFLNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(Cl)Br)(F)F)(F)Br)(C(C(F)(F)Cl)(F)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3Cl2F9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380270 |
Source


|
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81059-82-7 |
Source


|
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid](/img/structure/B1305943.png)
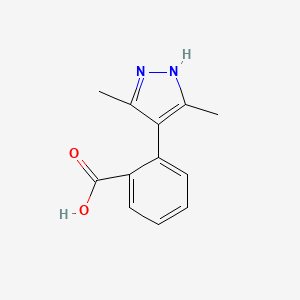
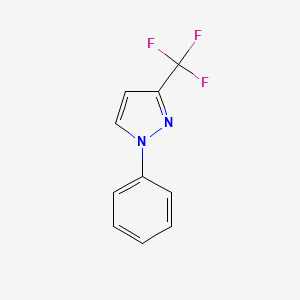

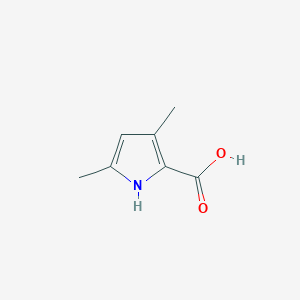
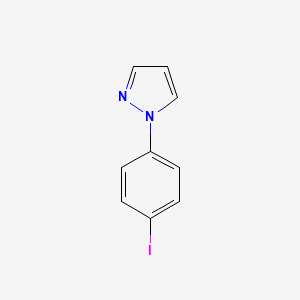
![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)
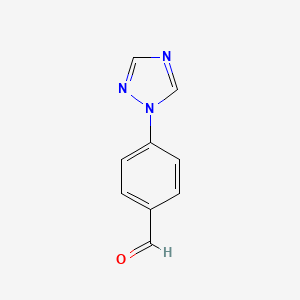


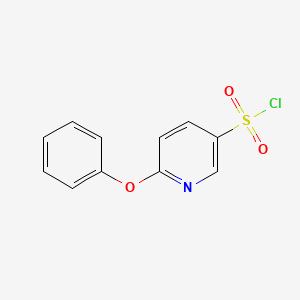
![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)
